molecular formula C21H19ClO5 B15107457 tert-butyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

tert-butyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate

Cat. No.: B15107457
M. Wt: 386.8 g/mol
InChI Key: FRQDIJTWWBPVCF-ZDLGFXPLSA-N
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Description

tert-butyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a benzofuran derivative characterized by a 2-chlorobenzylidene substituent at the 2-position, a ketone group at the 3-position, and a tert-butyl acetoxy moiety at the 6-position of the benzofuran core. The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic properties.

Properties

Molecular Formula

C21H19ClO5

Molecular Weight

386.8 g/mol

IUPAC Name

tert-butyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate

InChI

InChI=1S/C21H19ClO5/c1-21(2,3)27-19(23)12-25-14-8-9-15-17(11-14)26-18(20(15)24)10-13-6-4-5-7-16(13)22/h4-11H,12H2,1-3H3/b18-10-

InChI Key

FRQDIJTWWBPVCF-ZDLGFXPLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves several steps:

Chemical Reactions Analysis

tert-Butyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl {[(2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Substituent Variations Molecular Formula Molar Mass (g/mol) Key Properties
tert-butyl {[(2Z)-2-(2H-chromen-3-ylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate 859659-39-5 2H-chromen-3-ylmethylene instead of 2-chlorobenzylidene C₂₅H₂₂O₆ 418.44 Enhanced π-π interactions due to chromene’s extended aromatic system
tert-butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 620548-16-5 3-methylthiophen-2-ylmethylidene substituent C₂₁H₂₀O₅S 372.40 Sulfur atom introduces polarizability; predicted XLogP3: 4.6
2-{[(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide 623120-35-4 4-chlorobenzylidene; acetamide instead of tert-butyl ester C₁₇H₁₂ClNO₄ 329.73 Higher polarity (amide group); predicted pKa: 15.18, density: ~1.45 g/cm³

Substituent Effects on Electronic and Steric Properties

  • The electron-withdrawing effect of the 2-chloro group may also polarize the benzofuran core differently than the 4-chloro isomer .
  • Chromene vs. Conversely, the thiophene analog (CAS 620548-16-5) introduces sulfur’s lone pairs, which could enhance metal coordination or alter redox properties .

Functional Group Impact on Physicochemical Properties

  • tert-Butyl Ester vs. Acetamide : The tert-butyl group in the target compound significantly increases lipophilicity (predicted XLogP3 > 5) compared to the acetamide derivative (XLogP3 ~3.5), suggesting better blood-brain barrier penetration but lower aqueous solubility .
  • Ketone Group : The 3-oxo group in all analogs facilitates hydrogen bonding, critical for target binding. Its electron-withdrawing nature also stabilizes the benzylidene double bond’s Z-configuration .

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